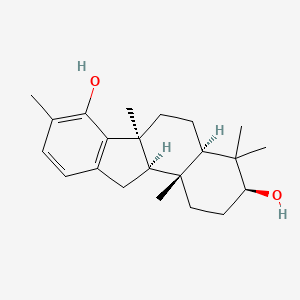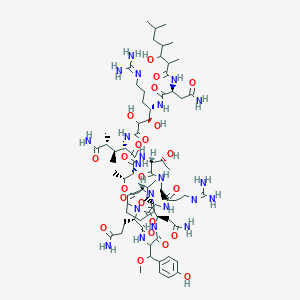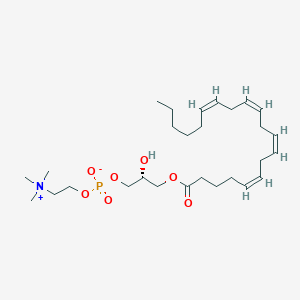
1-Arachidonoyl-sn-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-arachidonoyl-sn-glycero-3-phosphocholine is a lysophosphatidylcholine 20:4 in which the acyl group at position 1 is (5Z,8Z,11Z,14Z)-icosatetraenoyl (arachidonoyl) and the hydroxy group at position 2 is unsubstituted. It has a role as a mouse metabolite. It derives from an arachidonic acid.
Aplicaciones Científicas De Investigación
Role in Platelet-Activating Factor Synthesis
1-Arachidonoyl-sn-glycero-3-phosphocholine (1-Arachidonoyl-GPC) plays a critical role in the synthesis of platelet-activating factor (PAF) in human polymorphonuclear leukocytes. This process involves the metabolism of 1-O-alkyl-2-lyso-GPC to 1-O-alkyl-2-arachidonoyl-GPC, which upon stimulation, produces PAF and other metabolites, highlighting its significance in cellular signaling pathways related to inflammation and immune responses (Chilton et al., 1984).
Involvement in Phospholipase A2 Activity
The compound is a key substrate for phospholipase A2 (PLA2) activity, as demonstrated in studies involving human monocytic U937 cells. The specificity of PLA2 for the sn-2 position of arachidonic acid in 1-Arachidonoyl-GPC indicates its importance in the regulation of arachidonic acid metabolism, which is central to inflammatory and immune responses (Diez & Mong, 1990).
Source of Arachidonic Acid in Neutrophils
1-Arachidonoyl-GPC serves as a significant source of arachidonic acid in neutrophils, especially under the stimulation by calcium ionophore A23187. This function connects the metabolic pathways of arachidonate metabolites and PAF, providing insights into the mechanisms of cell activation and signaling (Swendsen et al., 1983).
Potential Therapeutic Target in Lung Injury and Inflammation
Oxidized forms of 1-Arachidonoyl-GPC, specifically oxidized PAPC (1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine), have been identified as potential therapeutic targets in lung injury and inflammation. Oxidized PAPC can exert both protective and detrimental effects on the pulmonary endothelium, highlighting its dual role in disease pathogenesis and treatment (Birukov & Oskolkova, 2019).
Role in Atherogenesis
Research has shown that oxidized arachidonic acid-containing phospholipids, including 1-Arachidonoyl-GPC, in mildly oxidized low-density lipoproteins can activate endothelial cells to bind monocytes, a critical step in atherogenesis. This suggests its involvement in the initiation of atherosclerotic processes (Watson et al., 1997).
Modulation of Phospholipase A2 and Arachidonic Acid Metabolism
1-Arachidonoyl-GPC is involved in various enzymatic pathways, such as phospholipase A2 activity in human platelets and macrophages, which plays a crucial role in modulating arachidonic acid metabolism and inflammatory responses (Kramer et al., 1986; Herrmann et al., 1986).
Propiedades
Número CAS |
60701-99-7 |
|---|---|
Nombre del producto |
1-Arachidonoyl-sn-glycero-3-phosphocholine |
Fórmula molecular |
C28H50NO7P |
Peso molecular |
543.7 g/mol |
Nombre IUPAC |
[(2R)-2-hydroxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C28H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(31)34-25-27(30)26-36-37(32,33)35-24-23-29(2,3)4/h9-10,12-13,15-16,18-19,27,30H,5-8,11,14,17,20-26H2,1-4H3/b10-9-,13-12-,16-15-,19-18-/t27-/m1/s1 |
Clave InChI |
LAXQYRRMGGEGOH-JXRLJXCWSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
SMILES canónico |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



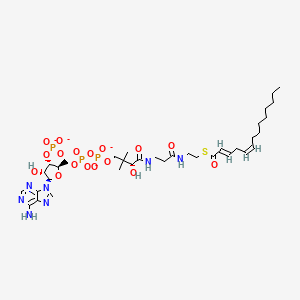
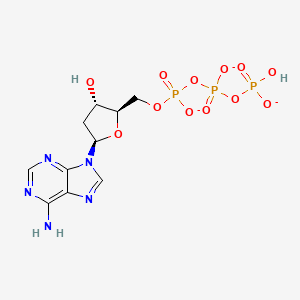

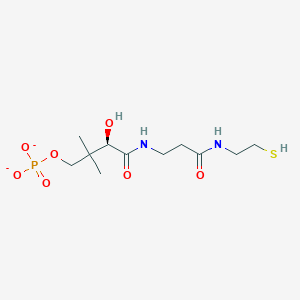
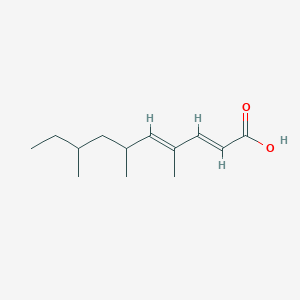
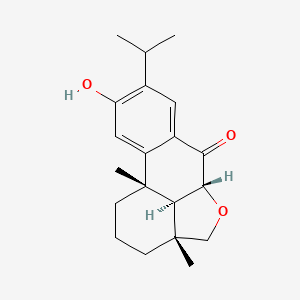
![N-[2-[1-[(4-methoxy-3-methylphenyl)methyl]-4-piperidinyl]-3-pyrazolyl]-4-phenylbutanamide](/img/structure/B1265148.png)
![[2-(2-Methoxyethyl)-1-piperidinyl]-[5-[[4-(1,2,4-triazol-1-yl)phenoxy]methyl]-3-isoxazolyl]methanone](/img/structure/B1265149.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2,5-dimethyl-3-pyrazolecarboxamide](/img/structure/B1265151.png)

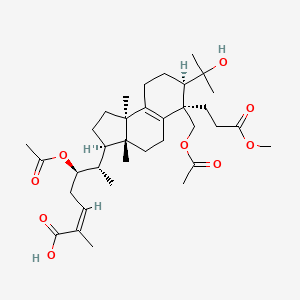
![(1R,3S,4R,9S,12S,13R,14S,17S,19S,21R)-3,6,13,14,19-pentamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione](/img/structure/B1265155.png)
